3-cis-p-Coumaroyl maslinic acid

Descripción

Contextualization within Pentacyclic Triterpenoids and Natural Product Chemistry

Pentacyclic triterpenoids are a major group of secondary metabolites found widely throughout the plant kingdom. They are characterized by a 30-carbon skeleton arranged in five rings. Maslinic acid, a core component of the featured compound, is a prominent member of this family and is particularly abundant in olives and olive-related products. researchgate.netmdpi.com The addition of a p-coumaroyl group to the maslinic acid backbone at the C-3 position, specifically in the cis configuration, gives rise to 3-cis-p-Coumaroyl maslinic acid. pharm.or.jp This structural modification significantly influences the compound's properties and biological effects.

The field of natural product chemistry is dedicated to the isolation, structure elucidation, and investigation of chemical substances produced by living organisms. Compounds like this compound exemplify the chemical diversity found in nature and underscore the importance of plants as a source of novel molecular scaffolds. The study of such compounds contributes to our understanding of biochemical pathways in plants and provides valuable leads for the development of new pharmacological agents.

Historical Perspectives on Research into this compound

Research into maslinic acid and its derivatives has a history rooted in the study of traditional medicinal plants. researchgate.netmdpi.com The parent compound, maslinic acid, was first identified in the 1970s. researchgate.net However, specific investigations into its coumaroyl derivatives, including the cis isomer, are more recent.

Initial studies often focused on the isolation and characterization of these compounds from various plant sources. For instance, this compound has been isolated from plants such as Miconia albicans and Ziziphus jujuba. pharm.or.jpmedchemexpress.com Subsequent research has delved into the biological activities of these compounds. A notable study published in 2004 highlighted the potent inhibitory activity of 3-O-cis-p-coumaroyl maslinic acid against complement-induced hemolysis, suggesting its potential in modulating the complement system. pharm.or.jp This study also emphasized that the cis conformation of the coumaroyl group was crucial for this enhanced activity compared to its trans isomer. pharm.or.jp More recent research continues to explore the various biological properties of this and related compounds, solidifying its position as a subject of ongoing scientific inquiry. chemfaces.comjmaterenvironsci.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C39H54O6 | nih.govnih.gov |

| Molecular Weight | 618.8 g/mol | nih.govnih.gov |

| CAS Number | 69297-40-1 | nih.govnih.govglpbio.com |

Natural Occurrences

| Plant Source | Reference |

| Anisomeles indica | nih.gov |

| Hymenopus heteromorphus | nih.gov |

| Leptospermum scoparium | nih.gov |

| Miconia albicans | medchemexpress.commedchemexpress.com |

| Tetracera boiviniana | nih.gov |

| Ziziphus jujuba | pharm.or.jp |

| Ziziphus mauritiana | jmaterenvironsci.com |

Reported Biological Activities

| Activity | Finding | Reference |

| Antimicrobial | Active against Gram-positive bacteria and yeasts. | medchemexpress.comchemfaces.commedchemexpress.com |

| PTP1B Inhibition | Inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 0.46 μM. | medchemexpress.commedchemexpress.com |

| Anti-complement | Shows potent inhibitory activity against complement-induced hemolysis via the classical pathway. | pharm.or.jp |

| DNA Polymerase β Inhibition | The trans-isomer has been reported as a DNA polymerase β inhibitor. | chemfaces.com |

| Antioxidant | Exhibits free radical scavenging activity. | jmaterenvironsci.com |

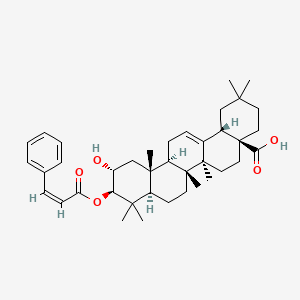

Structure

3D Structure

Propiedades

Fórmula molecular |

C39H54O5 |

|---|---|

Peso molecular |

602.8 g/mol |

Nombre IUPAC |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(Z)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |

Clave InChI |

QYNZDAXHBDWWFS-GZOAODGCSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=CC=C6)O)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C |

Origen del producto |

United States |

Natural Occurrence and Botanical Sources

Distribution Across Plant Genera and Species

The presence of 3-cis-p-Coumaroyl maslinic acid has been confirmed in several key plant species, highlighting its significance as a natural product.

Isolation from Miconia albicans

This compound has been successfully isolated from the ethyl acetate (B1210297) extract of the leaves of Miconia albicans. medchemexpress.com The identification process involved detailed spectroscopic analysis to confirm the structure of the isolated molecule.

Presence in Zizyphus jujuba (including var. inermis and Ziziphus mauritiana)

The compound is a known constituent of the fruits of Zizyphus jujuba. jst.go.jpresearchgate.net Furthermore, a comprehensive analysis of the seeds of Zizyphus jujuba var. inermis led to the isolation and identification of 3-cis-p-coumaroyl-maslinic acid among other triterpenoidal compounds. koreamed.org The structures of these compounds were elucidated through spectroscopic experiments, including NMR and MS, and by comparison with reported data. koreamed.org In studies on Ziziphus mauritiana, p-coumaroyl maslinic acid was extracted from the fruit using 95% ethanol, followed by a series of purification steps involving butanol extraction and silica (B1680970) gel column chromatography. jmaterenvironsci.com

Isolation from Licania heteromorpha

Research on the chemical constituents of Licania heteromorpha has led to the isolation of 3β-O-cis-p-coumaroyl maslinic acid from its leaves and young branches. chemfaces.com This triterpenoid (B12794562) was identified as part of a broader investigation into the antimicrobial compounds present in the plant.

Occurrence in Lysimachia clethroides

Studies focusing on the cancer chemopreventive activities of Lysimachia clethroides have identified 3-O-cis-p-coumaroyl maslinic acid as one of six 3-O-p-coumaroyloxyl pentacyclic triterpenoids isolated from an acetoacetate (B1235776) extract of the plant. The isolation process utilized silica gel column chromatography, Sephadex LH-20 chromatography, MPLC, and Semi-HPLC, with structural elucidation carried out through spectroscopic analysis (NMR, MS, and IR).

Identification in Ligustrum lucidum

The fruits of Ligustrum lucidum have been found to contain 3-O-cis-p-coumaroyl maslinic acid. This compound was isolated from a 95% EtOH extract of the fruits, which was then partitioned with different solvents and subjected to purification by silica gel, Sephadex LH-20, and HPLC column chromatography. The structure was confirmed using physico-chemical properties and spectroscopic data.

Detection in Sonneratia paracaseolaris

Investigations into the cytotoxic and antiviral triterpenoids from the mangrove plant Sonneratia paracaseolaris have confirmed the presence of 3β-O-cis-p-coumaroyl maslinic acid. mdpi.com Its identification was achieved through spectroscopic data comparison with existing literature values. mdpi.com

Presence in Psidium guajava

Phytochemical investigations of the leaves of the common guava, Psidium guajava, have led to the isolation and characterization of this compound. researchgate.net A study focused on the chemical constituents of guava leaves reported the presence of this compound, marking its identification within the genus Psidium. researchgate.net While various bioactive compounds like flavonoids, tannins, and other triterpenoids are known to be abundant in guava leaves, the specific identification of this cis-isomer of p-Coumaroyl maslinic acid contributes to the complex phytochemical profile of this medicinally important plant. researchgate.netnih.govsmujo.idinduspublishers.comnih.govmdpi.com

Report in Syzygium nervosum

Syzygium nervosum, a plant also belonging to the Myrtaceae family, has been identified as a source of this compound. nih.govresearchgate.net This plant is utilized in traditional medicine, with its leaves and flower buds commonly consumed as a beverage. nih.govresearchgate.net Phytochemical analyses have revealed a rich composition of terpenoids, flavonoids, and phloroglucinols within the leaves and flower buds. nih.gov

Specific Plant Parts for Compound Accumulation

The concentration of this compound is not uniform throughout the plant and tends to accumulate in specific organs.

For Psidium guajava , scientific literature points to the leaves as the primary site of accumulation for this compound. researchgate.net Extensive studies on the leaf extracts have confirmed its presence among a host of other secondary metabolites. researchgate.netnih.govsmujo.idinduspublishers.commdpi.comresearchgate.netresearchgate.net

In the case of Syzygium nervosum , the flower buds have been explicitly identified as a key location for this compound. nih.govresearchgate.net Quantitative analysis via High-Performance Liquid Chromatography (HPLC) has been employed to determine the content of maslinic acid and its coumaroyl derivatives in the buds. One study reported the content of this compound to be 0.52%, alongside its trans-isomer (0.16%) and the parent compound, maslinic acid (7.20%). nih.gov While the leaves of S. nervosum are also known to contain a variety of triterpenoids, the specific quantification of the cis-isomer has been highlighted in the buds. nih.govijirt.orgresearchgate.netsemanticscholar.org

Below is an interactive data table summarizing the occurrence and accumulation of the compound.

| Botanical Source | Family | Plant Part of Accumulation | Confirmed Presence of this compound |

| Psidium guajava | Myrtaceae | Leaves | Yes |

| Syzygium nervosum | Myrtaceae | Flower Buds | Yes |

Isolation and Extraction Methodologies for Research Purposes

Solvent-Based Extraction Techniques Employed in Research

The initial step in isolating 3-cis-p-Coumaroyl maslinic acid involves extracting crude mixtures from plant tissues using appropriate solvents. Triterpenoids, being lipid-soluble compounds, are typically extracted with organic solvents. scispace.com The selection of a solvent is based on the polarity of the target compound. Maslinic acid and its derivatives are soluble in solvents like ethanol, methanol (B129727), ethyl acetate (B1210297), and chloroform, but are insoluble in water and petroleum ether. nih.gov

Often, a preliminary defatting step is performed using non-polar solvents such as hexane (B92381) or petroleum ether to remove oils and other lipids, which can interfere with subsequent purification. amu.edu.az Following this, the plant material is extracted with more polar solvents to isolate the triterpenoids.

Several solvent systems have been successfully used in research to extract this compound and related compounds from various plants. For instance, an ethyl acetate extract from the leaves of Miconia albicans was found to contain 3-O-cis-p-Coumaroyl maslinic acid. medchemexpress.com In another study, the compound was isolated from an acetoacetate (B1235776) extract of Lysimachia clethroides Duby. researchgate.net Research on Tetracera boiviniana utilized a methyl ethyl ketone extract to isolate the compound. chemfaces.com A detailed extraction from the fruit of Ziziphus mauritiana involved an initial extraction with 95% ethanol, followed by partitioning the resulting aqueous suspension with butanol to concentrate the triterpenoid (B12794562) fraction. jmaterenvironsci.com

The table below summarizes solvent-based extraction methods reported in the literature for isolating this compound and its isomers.

| Plant Source | Part Used | Extraction Solvent(s) | Citation |

| Miconia albicans | Leaves | Ethyl Acetate | medchemexpress.com |

| Lysimachia clethroides | - | Acetoacetate | researchgate.net |

| Tetracera boiviniana | - | Methyl Ethyl Ketone | chemfaces.com |

| Ziziphus mauritiana | Fruit | 95% Ethanol, then Butanol | jmaterenvironsci.com |

| Licania heteromorpha | Leaves and young branches | - | chemfaces.com |

Chromatographic Purification Strategies

Following solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are employed to separate and purify this compound from other metabolites.

Silica (B1680970) gel column chromatography is a fundamental purification technique used to separate compounds based on their polarity. In the isolation of p-coumaroyl maslinic acid from Ziziphus mauritiana, the butanol extract was subjected to chromatography on a silica gel 60 column, using a benzene-acetone (7/3) solvent system as the mobile phase to separate the components. jmaterenvironsci.com This method was also a key step in the multi-stage purification of this compound from Lysimachia clethroides. researchgate.net

Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly effective for separating smaller molecules from polymeric compounds and is often used in natural product chemistry. The purification protocol for isolating this compound from Lysimachia clethroides incorporated Sephadex LH-20 chromatography as a crucial step to refine the fractions obtained from the initial silica gel column. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC) is a more advanced liquid chromatography technique that offers higher resolution and faster separation times than traditional column chromatography. It was employed in the purification scheme for the compounds isolated from Lysimachia clethroides, serving as an intermediate purification step to further isolate the triterpenoid esters before final purification. researchgate.net

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to isolate pure compounds. This method was the final step used to obtain pure this compound from the enriched fractions of the Lysimachia clethroides extract. researchgate.net The use of reverse-phase HPLC is a common and effective method for the final purification of such hydroxycinnamic acid thioesters and their derivatives. nih.gov

Bioassay-guided fractionation is a modern strategy where the separation process is directed by the biological activity of the fractions. nih.gov This approach avoids the exhaustive isolation of every compound, focusing only on the fractions that exhibit the desired activity, which can shorten the discovery process. nih.gov This methodology was successfully used to isolate this compound from Tetracera boiviniana. The fractionation of a methyl ethyl ketone extract was guided by monitoring the inhibition of DNA polymerase beta, leading to the successful isolation of the active triterpenoid. chemfaces.com

Structural Elucidation and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural and stereochemical elucidation of 3-cis-p-Coumaroyl maslinic acid. Through a suite of one-dimensional and two-dimensional experiments, researchers can map out the carbon skeleton and the precise spatial arrangement of protons, confirming both the identity of the maslinic acid core and the nature and attachment of the coumaroyl group. The isolation and structural elucidation of this compound have been reported in studies on plants such as Licania heteromorpha and Lysimachia clethroides. thieme-connect.comresearchgate.net

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) spectroscopy provides crucial information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum is characterized by distinct signals corresponding to the triterpenoid (B12794562) backbone and the appended coumaroyl moiety.

Key features in the ¹H-NMR spectrum include:

Triterpenoid Protons: A series of complex multiplets and singlets in the upfield region (approximately 0.7-2.5 ppm) are indicative of the methyl, methylene, and methine protons of the maslinic acid skeleton.

Olefinic Protons: The characteristic vinyl protons of the cis-p-coumaroyl group appear as doublets in the downfield region. The cis-configuration is confirmed by the coupling constant (J-value) of these protons, which is typically smaller than that of their trans-isomers.

Aromatic Protons: The protons on the p-substituted benzene (B151609) ring of the coumaroyl group typically appear as two distinct doublets, characteristic of an AA'BB' system.

Oxymethine Proton: The proton at the C-3 position of the maslinic acid, where the coumaroyl group is attached, is shifted downfield due to the ester linkage.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2' | 6.88 | d | 13.0 |

| H-3' | 5.87 | d | 13.0 |

| H-5'/H-9' | 7.66 | d | 8.7 |

| H-6'/H-8' | 6.75 | d | 8.7 |

Data is representative of a cis-p-coumaroyl moiety on a triterpenoid skeleton.

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the ¹H-NMR data by providing information on the carbon framework of the molecule. The spectrum of this compound will display a total of 39 carbon signals, corresponding to the 30 carbons of the maslinic acid core and the 9 carbons of the p-coumaroyl group.

Key signals in the ¹³C-NMR spectrum include:

Maslinic Acid Carbons: A set of signals corresponding to the methyl, methylene, methine, and quaternary carbons of the pentacyclic triterpene structure. The C-3 carbon signal is notably shifted downfield upon esterification. The carboxylic acid carbonyl (C-28) appears at a characteristic low field.

Coumaroyl Group Carbons: Signals for the ester carbonyl, the two olefinic carbons, and the six carbons of the aromatic ring are readily identified. The chemical shifts of the olefinic carbons further support the cis-stereochemistry.

The following table presents representative ¹³C-NMR chemical shifts for the cis-p-coumaroyl moiety.

| Carbon | Chemical Shift (δ) ppm |

| C-1' (Ester C=O) | 168.6 |

| C-2' | 117.5 |

| C-3' | 144.8 |

| C-4' | 127.9 |

| C-5'/C-9' | 133.8 |

| C-6'/C-8' | 116.0 |

| C-7' (C-OH) | 160.0 |

Data is representative of a cis-p-coumaroyl moiety on a triterpenoid skeleton.

Two-Dimensional NMR Techniques (e.g., HMBC, ¹H–¹H COSY, NOE)

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, a suite of two-dimensional (2D) NMR experiments are employed in academic research.

¹H–¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, allowing for the tracing of spin systems. It is instrumental in assigning the protons of the maslinic acid rings and the coumaroyl side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. The key HMBC correlation confirming the structure of this compound is between the H-3 proton of the maslinic acid and the C-1' ester carbonyl of the coumaroyl moiety.

NOE (Nuclear Overhauser Effect) Spectroscopy (e.g., NOESY): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule, including the cis-geometry of the double bond in the coumaroyl group.

Mass Spectrometry (MS) Techniques for Molecular Structural Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, and for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of natural product extracts, LC-MS allows for the separation of complex mixtures and the subsequent ionization and mass analysis of individual components. For this compound, LC-MS is used to confirm its molecular weight. The compound, with a molecular formula of C₃₉H₅₄O₆, has a calculated molecular weight of approximately 618.8 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. Key fragmentation pathways would include the loss of the p-coumaroyl group and characteristic cleavages within the maslinic acid skeleton.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

Hydroxyl groups (-OH) from the maslinic acid and the phenolic part of the coumaroyl moiety (broad band around 3400 cm⁻¹).

Carbonyl groups (C=O) from the carboxylic acid of the maslinic acid and the ester linkage (strong absorptions in the range of 1690-1730 cm⁻¹).

Alkene (C=C) and aromatic ring stretching vibrations (around 1600-1640 cm⁻¹ and 1450-1515 cm⁻¹).

C-H stretching and bending vibrations of the alkyl and aromatic parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, specifically highlighting the chromophores. The p-coumaroyl moiety is the primary chromophore in this compound. The cis-isomer of p-coumaric acid typically exhibits a main absorption maximum at a slightly shorter wavelength (hypsochromic shift) compared to the trans-isomer. The UV spectrum of a related cis-p-coumaroyl triterpene shows absorption maxima around 228 and 310-312 nm, which are characteristic of the coumaroyl group.

Comparative Analysis with Reported Spectroscopic Data

A critical step in the confirmation of a newly isolated compound's structure is the comparison of its spectroscopic data with that of previously reported and authenticated samples. While a complete, publicly available data table for this compound is not readily found in all databases, analysis of related compounds and data from specific research publications allows for a robust comparative assessment.

For instance, the spectroscopic data of the more commonly reported isomer, 3-trans-p-Coumaroyl maslinic acid, serves as a valuable point of comparison. The primary difference between the cis and trans isomers lies in the geometry of the double bond in the p-coumaroyl group, which results in distinct chemical shifts for the olefinic protons and carbons in the NMR spectra.

The following tables present a representative compilation of ¹H and ¹³C NMR data for the maslinic acid backbone and the p-coumaroyl moiety, based on data reported in the literature for related triterpenoid esters. It is important to note that slight variations in chemical shifts can occur due to differences in the solvent used for analysis and the concentration of the sample.

Table 1: Representative ¹³C NMR Spectroscopic Data (δ in ppm) of the Maslinic Acid Moiety

| Carbon | Chemical Shift (δ) |

| 1 | 38.5 |

| 2 | 23.6 |

| 3 | 83.5 |

| 4 | 39.4 |

| 5 | 55.7 |

| 6 | 18.4 |

| 7 | 33.1 |

| 8 | 39.8 |

| 9 | 47.6 |

| 10 | 37.1 |

| 11 | 23.6 |

| 12 | 122.5 |

| 13 | 144.1 |

| 14 | 41.8 |

| 15 | 28.2 |

| 16 | 23.7 |

| 17 | 46.6 |

| 18 | 41.6 |

| 19 | 46.0 |

| 20 | 30.8 |

| 21 | 34.1 |

| 22 | 32.7 |

| 23 | 28.1 |

| 24 | 16.9 |

| 25 | 16.8 |

| 26 | 17.2 |

| 27 | 26.1 |

| 28 | 180.5 |

| 29 | 33.2 |

| 30 | 23.7 |

Table 2: Representative ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) of the Maslinic Acid Moiety

| Proton(s) | Chemical Shift (δ) | Multiplicity | J (Hz) |

| H-3 | 4.68 | dd | 11.5, 4.5 |

| H-12 | 5.30 | t | 3.5 |

| H-18 | 2.98 | dd | 13.5, 4.0 |

| Me-23 | 1.00 | s | |

| Me-24 | 0.82 | s | |

| Me-25 | 0.93 | s | |

| Me-26 | 0.95 | s | |

| Me-27 | 1.15 | s | |

| Me-29 | 0.91 | d | 6.5 |

| Me-30 | 0.94 | s |

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for the 3-cis-p-Coumaroyl Moiety

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity | J (Hz) |

| 1' | 126.5 | |||

| 2', 6' | 132.8 | 7.58 | d | 8.5 |

| 3', 5' | 115.2 | 6.80 | d | 8.5 |

| 4' | 158.9 | |||

| 7' | 142.5 | 6.85 | d | 13.0 |

| 8' | 118.2 | 5.82 | d | 13.0 |

| 9' (C=O) | 166.8 |

The data presented in these tables are consistent with the proposed structure of this compound. The downfield shift of the C-3 carbon to approximately 83.5 ppm confirms the esterification at this position. The characteristic signals for the cis-coupled olefinic protons (H-7' and H-8') of the p-coumaroyl group, with a coupling constant of around 13.0 Hz, are a key diagnostic feature that distinguishes it from the trans isomer, which would exhibit a larger coupling constant (typically ~16.0 Hz).

Preclinical Investigations of Biological Activities

Antimicrobial Efficacy Studies

Studies have demonstrated that 3-cis-p-coumaroyl maslinic acid exhibits selective antimicrobial activity, with notable efficacy against certain types of microorganisms while being ineffective against others.

Activity against Gram-Positive Bacteria

Research has consistently shown that this compound possesses antimicrobial activity against Gram-positive bacteria. medchemexpress.combiocrick.com This inhibitory effect has been observed in various studies evaluating its potential as an antimicrobial agent. The specific mechanisms and the full spectrum of susceptible Gram-positive species are areas of ongoing investigation.

Activity against Yeasts

In addition to its antibacterial properties, this compound has demonstrated activity against yeasts. medchemexpress.combiocrick.com This suggests a broader spectrum of antimicrobial action that extends to fungal organisms. The compound's potential as an antifungal agent is supported by these initial findings.

Lack of Activity against Gram-Negative Organisms

A significant finding in the preclinical evaluation of this compound is its lack of activity against Gram-negative bacteria. biocrick.com This selective inactivity is a crucial characteristic, as the outer membrane of Gram-negative bacteria often confers resistance to many antimicrobial compounds.

Antimicrobial Activity of this compound

| Microorganism Type | Activity |

| Gram-Positive Bacteria | Active |

| Yeasts | Active |

| Gram-Negative Bacteria | Inactive |

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of this compound as an anticancer agent has been explored through its effects on various cancer cell lines.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., K562, MEG-01, HT-29)

Bioassay-guided fractionation has identified this compound as an inhibitor of DNA polymerase beta, a key enzyme in DNA replication and repair. chemfaces.com The parent compound, maslinic acid, has demonstrated potent anti-proliferative properties against HT29 colon-cancer cells. nih.gov Studies on maslinic acid and its derivatives have shown inhibitory effects on the proliferation of various tumor cells. nih.gov

Significance for Cancer Chemopreventive Activities

The inhibitory action of this compound on DNA polymerase beta suggests its potential significance in cancer chemoprevention. chemfaces.com Maslinic acid, the parent triterpene, is recognized for its health-protecting properties and has been studied for its chemopreventive activities, particularly in colorectal cancer. researchgate.net The modification of the maslinic acid chemical structure has yielded derivatives with high cytotoxicity to human tumor cell lines but low cytotoxicity to non-malignant cells, indicating a promising avenue for developing chemotherapeutic agents. nih.gov

Anti-Inflammatory and Immunomodulatory Potentials

Inhibitory Activity against Complement-Induced Hemolysis via the Classical Pathway

A significant finding in the immunomodulatory potential of this compound is its inhibitory effect on the classical pathway of the complement system. In a study investigating various triterpenoids from the fruits of Ziziphus jujuba, 3-O-cis-p-coumaroylmaslinic acid was identified as having significant anti-complement activity. researchgate.netresearchgate.net The compound demonstrated a measurable inhibitory effect on the hemolysis of erythrocytes induced by the complement system. researchgate.net

The study established the half-maximal inhibitory concentration (IC50) for this activity, providing a quantitative measure of its potency. The research highlighted that the oleanane (B1240867) structure of maslinic acid derivatives is crucial for this inhibitory function, as related lupane-type and ceanothane-type triterpenes were found to be inactive. researchgate.netresearchgate.net

| Compound | IC50 (µM) | Source |

|---|---|---|

| 3-O-cis-p-Coumaroylmaslinic acid | 101.4 | researchgate.net |

Impact on Pro-inflammatory Cytokine Signaling Pathways (e.g., TNF-α, NF-κB)

The anti-inflammatory properties of this compound are further suggested by its potential to influence pro-inflammatory cytokine signaling pathways. While direct studies on the isolated compound are limited, research on extracts from plants containing this and related triterpenoids provides insights into its likely mechanisms. For instance, extracts from Ziziphus abyssinica have been shown to exert analgesic effects, which are thought to be mediated through the inhibition of inflammatory mediators and cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). ucc.edu.gh

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response, is a known target for many plant-derived anti-inflammatory compounds. scispace.com The general anti-inflammatory effects noted for this compound suggest that it may also exert its action through the modulation of such key signaling molecules.

Antioxidant Mechanisms and Radical Scavenging Activities

The antioxidant potential of this compound has been inferred from studies on plant extracts rich in this and similar triterpenoid (B12794562) compounds. bohrium.com These investigations highlight its capacity to neutralize free radicals and reduce oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The ability of this compound to scavenge free radicals has been evaluated through common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. Studies on the fruit of Ziziphus mauritiana, which contains 3-O-cis-p-coumaroylmaslinic acid, have demonstrated significant antioxidant activity using these methods. modernscientificpress.com While specific IC50 values for the pure compound are not detailed in these particular studies, the results indicate a positive correlation between the presence of triterpenoic acids and the radical scavenging capacity of the extracts. modernscientificpress.com The antioxidant activity is often attributed to the ability of the phenolic moieties, such as the p-coumaroyl group, to donate hydrogen atoms and stabilize free radicals. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assays

The ferric reducing antioxidant power (FRAP) assay is another method used to assess the antioxidant capabilities of this compound. This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Research on Ziziphus mauritiana fruit extracts, containing 3-O-cis-p-coumaroylmaslinic acid, has shown significant antioxidant potential as measured by the FRAP assay. modernscientificpress.com The findings from these studies suggest that the triterpenoic acids, including this compound, are major contributors to the observed antioxidant activity. modernscientificpress.com

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., GSH, GPX, CAT, SOD) in Preclinical Models

In preclinical studies, extracts containing p-coumaroyl maslinic acid have demonstrated the ability to modulate the activity of key endogenous antioxidant enzymes. jmaterenvironsci.com In a study involving male rats, administration of a p-coumaroyl maslinic acid extract from Ziziphus mauritiana led to notable changes in the levels of these enzymes in red blood cells. jmaterenvironsci.com Specifically, the treatment resulted in increased levels of glutathione (B108866) (GSH), glutathione peroxidase (GPX), and catalase (CAT), while decreasing the levels of superoxide (B77818) dismutase (SOD). jmaterenvironsci.com This modulation suggests a protective action against protein oxidation by enhancing the cellular antioxidant defense system. jmaterenvironsci.com The stimulation of cells to secrete these antioxidant enzymes is a key indicator of the compound's potential to bolster defenses against oxidative stress. jmaterenvironsci.com

Table 1: Effect of p-Coumaroyl Maslinic Acid Extract on Endogenous Antioxidant Enzymes in Rats

| Enzyme/Molecule | Observed Effect |

|---|---|

| Glutathione (GSH) | Increased |

| Glutathione Peroxidase (GPX) | Increased |

| Catalase (CAT) | Increased |

| Superoxide Dismutase (SOD) | Decreased |

Data derived from a preclinical study on p-coumaroyl maslinic acid extract from Ziziphus mauritiana. jmaterenvironsci.com

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov 3-O-cis-p-Coumaroyl maslinic acid, a natural compound isolated from Miconia albicans, has been identified as a potent inhibitor of PTP1B. medchemexpress.com Research demonstrates that it inhibits the PTP1B enzyme with a half-maximal inhibitory concentration (IC₅₀) value of 0.46 μM. medchemexpress.com The development of PTP1B inhibitors is a major focus in drug discovery, though challenges related to selectivity and side effects have been noted with other candidates. researchgate.netnih.gov The inhibitory action of this compound highlights its potential as a basis for developing new therapeutic agents. nih.gov

DNA Polymerase Beta (Pol β) Inhibition

DNA polymerase beta (Pol β) is a key enzyme in the base excision repair pathway of DNA. Bioassay-guided fractionation of an extract from Tetracera boiviniana led to the isolation of this compound as an inhibitor of this enzyme. chemfaces.com In vitro studies have quantified this inhibitory activity, revealing an IC₅₀ value of 15 μM in the presence of bovine serum albumin (BSA) and 7.5 μM in the absence of BSA. chemfaces.com This demonstrates a direct inhibitory effect on the enzyme, which is distinct from the activity of other compounds like Vitamin K3 that selectively inhibit DNA polymerase gamma. nih.gov

Table 2: IC₅₀ Values for Enzyme Inhibition by this compound

| Enzyme | IC₅₀ Value (With BSA) | IC₅₀ Value (Without BSA) | Source |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Not Reported | 0.46 μM | medchemexpress.com |

| DNA Polymerase Beta (Pol β) | 15 μM | 7.5 μM | chemfaces.com |

Potential for Alpha-Glucosidase Inhibition via Hydrolysis to Maslinic Acid

Alpha-glucosidase is a primary enzyme involved in the digestion and absorption of carbohydrates. whiterose.ac.uk Its inhibition is a therapeutic strategy for managing type 2 diabetes. whiterose.ac.uk While direct studies on this compound are limited, its constituent parts suggest a potential for this activity. The related pentacyclic triterpene, tormentic acid, has been shown to prevent carbohydrate breakdown by inhibiting alpha-glucosidase. nih.gov Furthermore, maslinic acid, which would be released upon hydrolysis of this compound, is the parent compound for a series of derivatives that have been synthesized and evaluated as PTP1B inhibitors. nih.gov Given that other triterpenes and their derivatives exhibit alpha-glucosidase inhibitory effects, it is plausible that this compound could act as a pro-drug, releasing maslinic acid to exert such an effect, although this requires direct experimental verification.

Gamma-Secretase (γ-Secretase) Modulation for Amyloid-Beta Production

Gamma-secretase (γ-secretase) is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Therapeutic strategies have evolved from outright inhibition of γ-secretase to its modulation. nih.gov Modulators are sought after because they can selectively decrease the production of the toxic Aβ42 peptide without blocking the cleavage of other essential substrates like the Notch receptor, thereby avoiding significant side effects. nih.govnih.govnih.gov While numerous compounds have been investigated as γ-secretase modulators, there is currently no specific research in the provided results linking this compound directly to the modulation of γ-secretase activity or its effect on amyloid-beta production. nih.gov This remains a potential area for future investigation given the interest in natural products for neurodegenerative diseases.

Neuroprotective Effects in Cellular Models

Extensive literature searches did not yield specific studies investigating the direct neuroprotective effects of This compound in cellular models. While research exists on the parent compound, maslinic acid, and the related p-coumaric acid, data focusing solely on the neuroprotective properties of the this compound ester in vitro is not available in the public domain based on the conducted searches.

Therefore, a detailed discussion and data tables on the neuroprotective effects of this specific compound in cellular models cannot be provided at this time.

Mechanistic Insights into Biological Actions

Identification and Validation of Molecular Targets

Research has identified several key enzymes as direct molecular targets of 3-cis-p-Coumaroyl maslinic acid, with varying degrees of inhibitory potency.

Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the negative regulation of insulin (B600854) and leptin signaling pathways. The compound, isolated from the ethyl acetate (B1210297) extract of Miconia albicans leaves, demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.46 μM. medchemexpress.com The inhibition of PTP1B by triterpenoids is often non-competitive, suggesting binding to an allosteric site rather than the highly conserved active site. nih.govresearchgate.net This allosteric inhibition is a promising strategy for achieving selectivity over other protein tyrosine phosphatases, a major challenge in developing PTP1B inhibitors. mdpi.com

DNA Polymerase β (DNA Pol β)

In studies investigating potential anticancer agents, this compound was isolated from Tetracera boiviniana and identified as an inhibitor of DNA polymerase β (Pol β). chemfaces.com This enzyme plays a crucial role in the base excision repair pathway of DNA, and its inhibition can lead to the accumulation of DNA damage in cancer cells. The inhibitory concentration (IC50) of this compound against DNA Pol β was determined to be 15 µM in the presence of bovine serum albumin (BSA) and 7.5 µM in its absence. chemfaces.com The mechanism of inhibition by related triterpenoids is believed to involve direct interaction with the enzyme rather than binding to the DNA substrate. nih.gov

γ-Secretase

While the broader class of p-Coumaroyl maslinic acid isomers has been investigated for its effects on γ-secretase, a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease, the activity of the cis isomer is distinct. Studies on extracts from Ligustrum lucidum containing both cis and trans isomers showed a reduction in amyloid-beta production. However, further investigation revealed that it is specifically the 3-O-trans-p-coumaroyl maslinic acid isomer that inhibits γ-secretase. In contrast, most other maslinic acid derivatives were found to increase amyloid-beta levels, suggesting that this compound is not an inhibitor of γ-secretase and may have opposing effects.

Elucidation of Cellular Pathway Interventions

The biological effects of this compound are also a consequence of its ability to modulate complex cellular signaling cascades, most notably the complement system.

Complement System Activation

This compound has demonstrated significant inhibitory effects on the classical pathway of the complement system, a critical component of the innate immune response. pharm.or.jp In a study of triterpenes isolated from the fruits of Zizyphus jujuba, the cis isomer showed the most potent inhibitory activity against complement-induced hemolysis. pharm.or.jp This finding highlights a key structure-activity relationship, as the cis conformation of the coumaroyl group at the C-3 position of the maslinic acid backbone was shown to be crucial for this enhanced activity. pharm.or.jp

| Pathway | Effect of this compound | Finding |

| Complement System (Classical Pathway) | Inhibitory | Showed the most potent inhibitory activity against complement-induced hemolysis among the tested compounds. pharm.or.jp |

NF-κB Signaling

Currently, there is no direct scientific evidence to suggest that this compound intervenes in the NF-κB (nuclear factor kappa B) signaling pathway. While related compounds, such as the trans isomer of a similar triterpene ester and the parent compound maslinic acid, have been shown to modulate NF-κB, specific studies on the cis isomer are lacking.

Investigation of Receptor Binding and Ligand Interactions

The inhibitory actions of this compound on its molecular targets are a result of specific binding interactions. While detailed crystallographic data for the compound bound to its targets are not yet available, kinetic and comparative studies provide insights into its binding modes.

The non-competitive inhibition of PTP1B by related triterpenes strongly suggests that this compound binds to an allosteric site on the enzyme. nih.govresearchgate.net This mode of binding induces a conformational change that reduces the enzyme's catalytic efficiency, rather than competing with the substrate for the active site. This is a significant finding, as allosteric sites are generally less conserved than active sites, offering a pathway to develop more selective inhibitors. mdpi.com

For DNA polymerase β, the inhibitory mechanism of related triterpenoids does not involve an interaction with the DNA template. nih.gov Instead, the inhibitor is thought to bind directly to the polymerase enzyme, thereby blocking its catalytic function.

A crucial aspect of the ligand interactions of this compound is the stereochemistry of the coumaroyl moiety. In the context of complement system inhibition, the cis configuration of the p-coumaroyl group at the C-3 position of maslinic acid is essential for its potent activity, demonstrating a higher potency than its trans isomer. pharm.or.jp This underscores the importance of the specific three-dimensional arrangement of the molecule for effective binding and biological activity.

| Target/Pathway | Binding Interaction Insight | Implication |

| PTP1B | Likely allosteric binding (non-competitive inhibition). nih.govresearchgate.net | Potential for higher selectivity compared to active-site inhibitors. mdpi.com |

| DNA Polymerase β | Direct interaction with the enzyme. nih.gov | Inhibition of enzymatic function without DNA intercalation. |

| Complement System | cis conformation of the coumaroyl group is critical for high potency. pharm.or.jp | Specific stereochemistry is key for biological activity. |

Structure Activity Relationship Sar Investigations

Influence of the Coumaroyl Moiety on Biological Activities

The addition of a p-coumaroyl group to the maslinic acid backbone has a marked impact on its biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes and obesity. nih.gov

Research has demonstrated that the esterification of maslinic acid with a p-coumaroyl moiety significantly enhances its PTP1B inhibitory potency. While maslinic acid itself shows inhibitory activity against PTP1B with a half-maximal inhibitory concentration (IC50) of 3.21 µM, the attachment of the coumaroyl group leads to a substantial increase in this activity. nih.gov This enhancement underscores the critical role of the coumaroyl moiety in the molecule's interaction with the active site of the enzyme. The phenolic nature and the extended conjugation of the coumaroyl group likely contribute to a more favorable binding affinity.

Beyond enzyme inhibition, the coumaroyl moiety is also implicated in the antioxidant properties of the compound. Phenolic compounds, such as p-coumaric acid, are known for their ability to scavenge free radicals, and this activity is conferred to the maslinic acid derivative. tbzmed.ac.ir

Stereochemical Impact on Pharmacological Efficacy (cis versus trans isomers)

The spatial orientation of the p-coumaroyl group, specifically the cis versus trans configuration of the double bond in the coumaroyl moiety, plays a pivotal role in the pharmacological efficacy of the compound. This stereochemical difference leads to a significant disparity in the PTP1B inhibitory activity.

Studies have shown that the cis isomer, 3-O-cis-p-Coumaroyl maslinic acid , is a considerably more potent inhibitor of PTP1B than its trans counterpart. nih.gov The IC50 value for the cis isomer has been reported to be as low as 0.46 µM, representing a nearly seven-fold increase in potency compared to maslinic acid. nih.govnih.gov In contrast, the trans isomer, 3-O-trans-p-Coumaroyl maslinic acid , exhibits a weaker inhibitory effect with an IC50 of 2.05 µM. nih.gov

This stark difference in activity suggests that the three-dimensional shape of the molecule is crucial for its interaction with the PTP1B enzyme. The cis configuration likely orients the coumaroyl moiety in a conformation that allows for optimal binding within the enzyme's active site, potentially through enhanced hydrophobic and hydrogen bonding interactions.

PTP1B Inhibitory Activity of Maslinic Acid and its Coumaroyl Derivatives

| Compound | Isomer | IC50 (µM) |

|---|---|---|

| Maslinic acid | - | 3.21 |

| 3-O-cis-p-Coumaroyl maslinic acid | cis | 0.46 |

| 3-O-trans-p-Coumaroyl maslinic acid | trans | 2.05 |

Role of Specific Functional Groups and Oleanane-Type Triterpene Structural Scaffolds

The oleanane-type triterpene scaffold of maslinic acid provides the fundamental structure upon which biological activity is built. Modifications to the functional groups on this scaffold, particularly at the C-2, C-3, and C-28 positions, are known to significantly influence the pharmacological profile of the resulting derivatives. nih.gov

The attachment of the coumaroyl moiety specifically at the C-3 hydroxyl group is a key determinant of the enhanced PTP1B inhibition. nih.gov The presence of the vicinal hydroxyl group at the C-2 position in maslinic acid is also thought to be important for its biological activities. The interplay between the C-2 hydroxyl group and the C-3 coumaroyl ester may influence the local conformation and electronic properties of the A-ring of the triterpene, thereby affecting its interaction with biological targets.

Comparative Analysis of Cytotoxic Potency across Structural Analogs

While detailed cytotoxic data for a broad range of structural analogs of 3-cis-p-Coumaroyl maslinic acid is still emerging, the foundational knowledge of maslinic acid and its derivatives provides a strong basis for understanding its potential in this area. Maslinic acid itself has been shown to possess cytotoxic activity against various cancer cell lines. nih.gov

The introduction of different acyl groups at the C-3 position of maslinic acid has been shown to modulate its cytotoxic potency. For instance, the esterification with other aromatic acids can lead to derivatives with enhanced anticancer effects. It is therefore anticipated that the coumaroyl esters of maslinic acid will also exhibit significant cytotoxic properties. The stereochemistry of the coumaroyl moiety (cis vs. trans) is likely to influence this activity, as has been observed for other biological effects. A direct comparative analysis of the cytotoxic potency of maslinic acid, this compound, and 3-trans-p-Coumaroyl maslinic acid against a panel of cancer cell lines would be highly valuable to fully elucidate the structure-activity relationships in this context.

Methodological Advancements in Quantitative Analysis for Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the quantitative analysis of non-volatile compounds like 3-cis-p-Coumaroyl maslinic acid. researchgate.net The most common approach involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

In a typical RP-HPLC setup for the analysis of related triterpenoids, a C18 column is the stationary phase of choice. These columns are packed with silica (B1680970) particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar surface. The mobile phase generally consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. researchgate.netmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with varying polarities from a complex sample matrix. nih.govresearchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector. For maslinic acid, the absorbance is often monitored around 210 nm, as it lacks a strong chromophore for detection at higher wavelengths. mdpi.com Given that this compound contains a coumaroyl group, it possesses a much stronger chromophore, allowing for more sensitive detection at higher wavelengths, typically around 310-330 nm, which is the characteristic absorption range for p-coumaric acid esters. This structural feature enhances the quantitative potential using HPLC-UV.

Table 1: Typical HPLC Parameters for Analysis of Maslinic Acid and Related Compounds

| Parameter | Specification |

|---|---|

| Column | Reverse-Phase C18 (e.g., Spherisorb ODS-2) mdpi.com |

| Mobile Phase | Gradient of Water and Methanol or Acetonitrile mdpi.comnih.gov |

| Detector | UV-Vis Detector mdpi.com |

| Detection Wavelength | ~210 nm for maslinic acid; estimated ~310-330 nm for coumaroyl derivatives mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Quantitation

For enhanced sensitivity and unparalleled specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard. researchgate.netresearchgate.net This technique couples the powerful separation capabilities of HPLC with the precise detection and identification power of mass spectrometry. mdpi.com LC-MS methods are particularly crucial for quantifying trace amounts of compounds in complex biological samples like plasma or cell extracts. mdpi.comnih.gov

Several LC-MS methods have been developed for the parent compound, maslinic acid, which can be adapted for this compound. nih.govresearchgate.netnih.gov These methods typically use a reverse-phase HPLC separation followed by detection with a mass spectrometer. The ionization source, which transfers the analyte from the liquid phase to the gas phase as ions, is a critical component. For triterpenes like maslinic acid, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully used. mdpi.comnih.gov

Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where it only detects a few specific m/z values corresponding to the compound of interest and any internal standards. For maslinic acid (molecular weight 472.7 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 471.3 is typically monitored in negative ion mode, or adducts are monitored in positive mode. mdpi.comnih.govresearchgate.net The molecular weight of this compound is 618.8 g/mol , and thus its corresponding ions would be monitored for quantification. nih.gov

Advanced high-resolution mass spectrometers, such as Quadrupole-Time-of-Flight (Q-ToF) or Orbitrap systems, provide even greater mass accuracy, which helps to eliminate interferences and ensure confident identification and quantification. researchgate.netunipi.it

Table 2: LC-MS Parameters for the Analysis of Maslinic Acid

| Parameter | Specification | Source |

|---|---|---|

| Separation | C18 Reverse-Phase HPLC | nih.govresearchgate.net |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | nih.govresearchgate.net |

| Target Ion (Maslinic Acid) | m/z 471.3 | nih.govresearchgate.net |

| Quantification Limit | 5 nM in plasma | nih.govresearchgate.net |

| Recovery | 99.0 ± 0.9% | nih.govresearchgate.net |

Future Perspectives and Emerging Research Avenues

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Evaluation

Initial evaluations of 3-cis-p-Coumaroyl maslinic acid have utilized established cancer cell lines, such as murine leukemia P-388D1 cells, to demonstrate its activity. researchgate.netresearchgate.netresearchgate.netchemfaces.comresearchgate.netresearchgate.net However, to bridge the gap between basic research and clinical application, future efficacy evaluations must employ more sophisticated and physiologically relevant preclinical models. The development of advanced in vitro models, including three-dimensional (3D) tumor spheroids and organoids derived from patient tumors, will be crucial. These models more accurately mimic the complex microenvironment, cell-cell interactions, and diffusion gradients found in actual human tumors.

Furthermore, the establishment of specific in vivo preclinical models is a critical next step. This includes the use of patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse. PDX models are known to better retain the genetic and phenotypic characteristics of the original tumor, offering a more predictive assessment of therapeutic response. Evaluating this compound in these advanced models, particularly for cancers reliant on the DNA repair pathways it is known to inhibit, will provide a more robust understanding of its potential efficacy.

Exploration of Novel Mechanisms of Action and Target Discovery

The primary mechanism of action identified for this compound is the inhibition of DNA polymerase beta (Polβ). chemfaces.comresearchgate.netresearchgate.net This enzyme is a key component of the base excision repair (BER) pathway, which is critical for repairing DNA damage caused by certain classes of anticancer agents. The ability of this compound to potentiate the cytotoxic effects of the DNA-damaging drug bleomycin (B88199) provides strong evidence for this mechanism. researchgate.netchemfaces.comresearchgate.netkupdf.net

While Polβ inhibition is a significant finding, future research must explore the possibility of additional or alternative mechanisms of action. Pentacyclic triterpenoids, the class of compounds to which this compound belongs, are often multi-target agents. researchgate.netresearchgate.net Future investigations should therefore aim to uncover other molecular targets. This could involve affinity chromatography-mass spectrometry to pull down binding partners or thermal shift assays to identify proteins that are stabilized by the compound. Discovering novel targets could broaden the therapeutic applications of the compound beyond its role as a sensitizer (B1316253) for DNA-damaging chemotherapy.

Rational Design and Synthesis of Novel Analogs for Enhanced Bioactivity and Specificity

While this compound has demonstrated biological activity, its properties may not yet be optimal for therapeutic use. Issues common to natural products, such as poor solubility and bioavailability, may limit its clinical utility. researchgate.net Therefore, a significant future direction is the rational design and synthesis of novel analogs to enhance its bioactivity, selectivity, and pharmacokinetic profile.

Medicinal chemistry campaigns can systematically modify the core structure of the molecule—the maslinic acid scaffold or the p-coumaroyl moiety—to improve target engagement with DNA polymerase beta or other discovered targets. An alternative and complementary approach is the use of biotransformation. researchgate.net This "green chemistry" technique utilizes whole-cell microorganisms or purified enzymes to perform specific chemical modifications on the molecule that are difficult to achieve through traditional organic synthesis. researchgate.net This can generate a library of unique analogs with potentially improved properties, such as enhanced potency or metabolic stability. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is indispensable. researchgate.net These high-throughput methods can provide a comprehensive snapshot of the global changes occurring within a cell upon treatment with the compound.

Transcriptomics (RNA-seq): Can reveal how the compound alters gene expression, identifying entire pathways that are up- or down-regulated and providing clues to its mechanism of action beyond direct target inhibition.

Proteomics: Can identify changes in protein expression and post-translational modifications, confirming that the effects seen at the transcript level translate to the functional protein level.

Metabolomics: Can analyze shifts in cellular metabolism, uncovering metabolic vulnerabilities that might be exploited or off-target metabolic effects.

The use of these multi-omics approaches will generate a detailed biological signature for this compound and its future analogs, facilitating a deeper understanding of its on- and off-target effects and helping to identify predictive biomarkers of response. researchgate.net

Interdisciplinary Research Approaches Combining Phytochemistry and Biomedicine

The discovery and initial characterization of this compound is a classic example of the fruitful intersection of phytochemistry and biomedicine. kupdf.net Its isolation from plant sources like Tetracera boiviniana and subsequent testing in biological assays highlights the value of natural products in drug discovery. chemfaces.comresearchgate.net

Future progress will depend on strengthening this interdisciplinary collaboration. researchgate.net This involves a concerted effort from:

Phytochemists to isolate and identify novel analogs from natural sources.

Medicinal and Synthetic Chemists to create improved derivatives. researchgate.net

Molecular and Cellular Biologists to elucidate mechanisms of action using advanced models.

Pharmacologists to evaluate the in vivo efficacy and pharmacokinetics of lead compounds.

Computational Biologists and Bioinformaticians to analyze omics data and model drug-target interactions.

By integrating these diverse fields of expertise, the scientific community can systematically advance this compound from a promising natural product to a well-characterized and potentially valuable therapeutic candidate. researchgate.netkupdf.net

Q & A

Basic Research Questions

Q. How can 3-cis-p-Coumaroyl maslinic acid be extracted from natural sources, and what methodological considerations ensure purity?

- Methodological Answer : Utilize olive pomace as a primary source due to its high maslinic acid content. Solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography) is recommended. Validate purity using spectroscopic (NMR, MS) and chromatographic (HPLC-UV) techniques. Ensure solvent recovery and waste management comply with OSHA safety protocols for handling phenolic acids .

Q. What are the key structural features of 3-cis-p-Coumaroyl maslinic acid, and which spectroscopic methods are optimal for its characterization?

- Methodological Answer : Key features include the triterpenoid skeleton of maslinic acid and the cis-configured p-coumaroyl ester moiety at C-3. Use H-NMR and C-NMR to confirm esterification and stereochemistry. High-resolution mass spectrometry (HR-MS) verifies molecular mass, while IR spectroscopy identifies hydroxyl and carbonyl functional groups. Compare spectral data with synthesized analogs (e.g., 3-O-p-coumaroylquinic acid derivatives) for structural validation .

Q. What in vitro assays are suitable for initial pharmacological screening of 3-cis-p-Coumaroyl maslinic acid?

- Methodological Answer : Prioritize cell-based assays aligned with its reported bioactivities (e.g., anti-inflammatory, hypolipidemic). Use LPS-induced RAW 264.7 macrophages to assess NF-κB inhibition via Western blot (measure p65 nuclear translocation and IκBα phosphorylation). For hypolipidemic effects, employ HepG2 cells to evaluate LDL receptor upregulation or fatty acid synthase inhibition. Include dose-response curves (1–100 μM) and positive controls (e.g., simvastatin for lipid metabolism) .

Advanced Research Questions

Q. How can network pharmacology approaches elucidate the multi-target mechanisms of 3-cis-p-Coumaroyl maslinic acid in complex diseases?

- Methodological Answer :

Target Prediction : Upload the compound’s structure to SwissTargetPrediction and PharmMapper to identify potential targets (e.g., kinases, receptors).

Disease Association : Cross-reference predicted targets with hyperlipidemia- or inflammation-related genes from GEO datasets, OMIM, and DisGeNET.

Pathway Enrichment : Use STRING or KEGG to map protein-protein interactions and enriched pathways (e.g., PPAR signaling, NF-κB cascade).

Validation : Validate top targets (e.g., HMG-CoA reductase) via enzymatic inhibition assays or siRNA knockdown in relevant cell models .

Q. What molecular docking strategies are effective in studying the interaction between 3-cis-p-Coumaroyl maslinic acid and its protein targets?

- Methodological Answer :

- Ligand Preparation : Convert the compound to 3D format (ChemDraw), minimize energy (MMFF94 force field), and save as Mol2.

- Protein Preparation : Retrieve target structures (e.g., cyclooxygenase-2, PDB ID: 5KIR) from the PDB. Remove water molecules and cofactors using PyMOL. Add polar hydrogens and charges via AutoDockTools.

- Docking : Perform semi-flexible docking (AutoDock Vina) with a grid box covering the active site. Analyze binding poses and calculate binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity). Validate with molecular dynamics simulations .

Q. How should in vivo studies be designed to assess the anti-inflammatory effects of 3-cis-p-Coumaroyl maslinic acid, considering concentration-dependent responses?

- Methodological Answer :

- Animal Models : Use LPS-induced systemic inflammation in mice or DSS-induced colitis in rats.

- Dosage : Administer orally (10–100 mg/kg/day) with a vehicle control (e.g., 0.5% carboxymethylcellulose).

- Biomarkers : Measure serum TNF-α, IL-6 (ELISA), and colon tissue iNOS/COX-2 expression (immunohistochemistry).

- Pharmacokinetics : Perform LC-MS/MS to quantify plasma concentrations and calculate AUC, C, and t .

Q. How can researchers address contradictions in the reported biological activities of 3-cis-p-Coumaroyl maslinic acid across different disease models?

- Methodological Answer :

- Comparative Studies : Replicate assays in standardized cell lines (e.g., compare HepG2 vs. THP-1 macrophages for lipid metabolism vs. inflammation).

- Dose Optimization : Establish EC values for each model to identify context-specific efficacy thresholds.

- Mechanistic Validation : Use CRISPR/Cas9 knockout models to confirm target specificity (e.g., PPARγ deletion in adipocytes to test lipid accumulation effects) .

Q. What in vitro and in silico methods are recommended for evaluating the ADME properties of 3-cis-p-Coumaroyl maslinic acid?

- Methodological Answer :

- Absorption : Predict gastrointestinal absorption using SwissADME. Validate with Caco-2 permeability assays.

- Metabolism : Incubate with human liver microsomes (HLMs) to identify cytochrome P450 metabolites (LC-MS).

- Excretion : Calculate renal clearance using rat hepatocyte models.

- Toxicity : Screen for hepatotoxicity (HepG2 viability assays) and mutagenicity (Ames test) .

Data Presentation Guidelines

- Tables : Include dose-response data (IC/EC), binding energies from docking studies, and ADME parameters (e.g., LogP, bioavailability score).

- Figures : Use pathway diagrams from KEGG, molecular docking poses (PyMOL), and Western blot images with densitometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.